5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the benzothiophene ring, a diethylaminoethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide typically involves the following steps:
Bromination: The starting material, 1-benzothiophene, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated benzothiophene is then reacted with 2-(diethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diethylaminoethyl group, leading to the formation of corresponding oxidized or reduced products.
Amidation and Hydrolysis: The carboxamide group can participate in amidation reactions with other amines or undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Amidation: Coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Substituted Derivatives: Various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidized or Reduced Products: Corresponding oxidized or reduced forms of the compound.
Carboxylic Acid: Formed from the hydrolysis of the carboxamide group.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agriculture: Explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Bromopride: A substituted benzamide with similar structural features, used as an antiemetic.
Metoclopramide: Another benzamide derivative with prokinetic and antiemetic properties.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness:
5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2OS/c1-3-18(4-2)8-7-17-15(19)14-10-11-9-12(16)5-6-13(11)20-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYLLLUVNOGFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(S1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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